Mpo-IN-4

MPO inhibition Potency IC50

MPO-IN-4 is a mechanism-based irreversible MPO inhibitor (IC50=25 nM) with a unique selectivity window over TPO (IC50=2.2 μM). Unlike reversible inhibitors, its covalent binding ensures sustained target engagement, ideal for washout experiments and chronic in vivo models (high oral bioavailability, low clearance). Choose MPO-IN-4 for reliable, reproducible results in NETosis, cardiovascular, and autoimmune research.

Molecular Formula C12H11N5
Molecular Weight 225.25 g/mol
Cat. No. B12399077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMpo-IN-4
Molecular FormulaC12H11N5
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC(=NC3=NNN=C23)N
InChIInChI=1S/C12H11N5/c13-10-7-9(6-8-4-2-1-3-5-8)11-12(14-10)16-17-15-11/h1-5,7H,6H2,(H3,13,14,15,16,17)
InChIKeySGFFXIGIHATQNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MPO-IN-4: A Potent, Irreversible Myeloperoxidase Inhibitor for Cardiovascular and Inflammatory Disease Research


MPO-IN-4 (compound 12) is a pyrrolidinone indole-based, mechanism-based irreversible inhibitor of myeloperoxidase (MPO), a heme-containing peroxidase enzyme implicated in oxidative stress and inflammatory tissue damage [1]. It demonstrates potent MPO inhibition (IC50 = 25 nM) with no effect on methyl guanine methyl transferase (MGMT) [2]. The compound is characterized by a fast MPO inactivation rate (kinact/Ki), a low partition ratio (k3/k4), and significant selectivity over the closely related thyroid peroxidase (TPO) (IC50 = 2.2 μM) [1].

Why MPO-IN-4 is Not Interchangeable with Other MPO Inhibitors: A Case for Mechanism-Based Differentiation


The clinical and research utility of MPO inhibitors is dictated by a complex interplay of potency, mechanism of inhibition (reversible vs. irreversible), selectivity profile (especially over thyroid peroxidase, TPO), and pharmacokinetic (PK) properties [1]. While compounds like PF-1355, PF-06282999, and AZD4831 also target MPO, their divergent characteristics in these critical dimensions preclude direct substitution. Differences in IC50 values in both cell-free and whole-blood assays, the degree and mechanism of TPO selectivity, and in vivo exposure parameters mean that selecting the wrong tool compound can lead to misinterpretation of biological pathways, failed proof-of-concept studies, and wasted resources [2][3]. The specific, quantifiable attributes of MPO-IN-4 define a unique experimental profile that generic or alternative inhibitors cannot replicate, making it the appropriate choice for specific research contexts.

MPO-IN-4 Comparative Evidence: Quantifying Differentiation from PF-1355, PF-06282999, and AZD4831


Superior Potency to PF-1355 and PF-06282999 in Cell-Free and Whole Blood Assays

MPO-IN-4 demonstrates a 60-fold greater potency in cell-free MPO inhibition assays compared to PF-1355 and a >76-fold greater potency compared to PF-06282999 in clinically relevant whole blood assays. This superior potency indicates that lower concentrations of MPO-IN-4 are required to achieve the same level of target engagement, which is a critical factor for in vitro target validation and for reducing potential off-target effects in in vivo studies [1].

MPO inhibition Potency IC50 In vitro pharmacology

Irreversible Inhibition: MPO-IN-4 Confers Durable Target Engagement Compared to Reversible Inhibitors

MPO-IN-4 is a mechanism-based irreversible inhibitor, as evidenced by a dilution/dialysis study where less than 5% of original MPO activity was recovered post-incubation [1]. This contrasts with many reversible MPO inhibitors where enzyme activity is fully restored upon compound removal. Irreversible inhibition leads to prolonged pharmacodynamic effects that are dependent on enzyme resynthesis rather than drug concentration, which can be advantageous for dosing regimens and for establishing sustained target knockdown in chronic disease models [1][2].

Irreversible inhibition Mechanism of action Target engagement Washout

MPO-IN-4 Exhibits Balanced TPO Selectivity: A Differentiator from Ultra-High Selectivity Inhibitors like AZD4831

MPO-IN-4 demonstrates an 88-fold selectivity for MPO over the closely related thyroid peroxidase (TPO) [1]. While this is significantly less than the >450-fold selectivity reported for AZD4831 [2], this level of selectivity is still substantial and may offer a distinct pharmacological profile. The potential for on-target TPO inhibition at higher doses could be leveraged in certain disease models where dual MPO/TPO inhibition is hypothesized to be beneficial, whereas the ultra-high selectivity of AZD4831 limits its use to pure MPO-driven pathologies.

Selectivity Thyroid peroxidase TPO Off-target effects Safety profile

Confirmed Lack of MGMT Inhibition: A Unique Specificity Profile Not Universally Shared

MPO-IN-4 has been explicitly tested and shown to have no effect on methyl guanine methyl transferase (MGMT), a DNA repair enzyme [1]. While a comprehensive selectivity panel is not fully described in the primary literature for all comparators, this specific, negative data point is a valuable addition to the compound's profile. The lack of MGMT inhibition reduces the risk of confounding results in studies involving DNA damage response pathways or chemosensitization experiments, providing an extra layer of confidence in the specificity of observed effects being solely MPO-dependent.

MGMT Selectivity Off-target effects Specificity

MPO-IN-4 Demonstrates Favorable Preclinical Pharmacokinetics Across Species

In vivo studies reveal that MPO-IN-4 exhibits good exposure, low clearance, and high oral bioavailability in mice, rats, and dogs [1]. This favorable PK profile is a critical differentiator from earlier generation MPO inhibitors that may suffer from poor oral absorption or high clearance. The consistent PK across multiple species suggests that MPO-IN-4 is a robust in vivo tool compound suitable for exploring MPO biology in various preclinical disease models without the confounding variable of poor drug-like properties.

Pharmacokinetics Oral bioavailability In vivo ADME

MPO-IN-4: Optimal Research and Industrial Applications Based on Quantified Evidence


In Vitro Target Validation in Cardiovascular and Inflammatory Pathways Requiring High Potency and Durable Inhibition

For researchers conducting in vitro target validation studies in models of atherosclerosis, ischemia-reperfusion injury, or neutrophil extracellular trap (NET) formation, MPO-IN-4 is the optimal choice. Its high potency (IC50 = 25 nM) ensures complete target engagement at low, non-toxic concentrations [1]. Its irreversible mechanism of action guarantees that MPO remains inhibited even after the compound is removed, simplifying washout experiments and ensuring the observed phenotypic effects are due to sustained MPO loss-of-function [1][2].

In Vivo Preclinical Efficacy Studies in Rodent Models of Chronic Inflammation and Autoimmunity

MPO-IN-4 is ideally suited for long-term in vivo studies in mice and rats where consistent oral exposure and durable target engagement are critical. Its favorable PK profile—characterized by high oral bioavailability and low clearance across multiple species—enables reliable, once-daily oral dosing without the need for complex formulations [1]. This makes it a superior tool for evaluating the therapeutic potential of MPO inhibition in chronic disease models such as rheumatoid arthritis, lupus nephritis, and multiple sclerosis, where sustained drug levels are required to modulate disease progression [1].

Investigating the Role of MPO in Neutrophil Biology and NETosis

The primary literature confirms that MPO-IN-4 is effective in NETosis assays, a specialized area of neutrophil biology research [1]. For scientists studying the formation and function of neutrophil extracellular traps (NETs) in conditions like sepsis, autoimmune vasculitis, or thrombosis, MPO-IN-4 offers a well-characterized tool. Its high potency and irreversible inhibition are particularly advantageous in these studies, where a robust and sustained blockade of MPO is necessary to disrupt the complex, multi-step process of NET formation [1].

Pharmacological Tool for Studying MPO-TPO Axis in Thyroid-Related Disease Models

Given its balanced selectivity profile, MPO-IN-4 (IC50 = 25 nM for MPO; 2.2 μM for TPO) offers a unique pharmacological tool for researchers investigating the interplay between MPO and TPO in thyroid-associated diseases [1][2]. Unlike the ultra-selective AZD4831, which avoids TPO engagement entirely, MPO-IN-4 provides a window for dose-dependent modulation of both enzymes. This makes it particularly valuable in models of autoimmune thyroiditis or in studies seeking to understand the potential off-target consequences of MPO inhibition on thyroid function, allowing for more nuanced and physiologically relevant experimental designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mpo-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.